molecular formula C7H12N2O2S2 B2765579 N-((2,4-dimethylthiazol-5-yl)methyl)methanesulfonamide CAS No. 1865582-48-4

N-((2,4-dimethylthiazol-5-yl)methyl)methanesulfonamide

Cat. No. B2765579
CAS RN: 1865582-48-4
M. Wt: 220.31
InChI Key: PALHLBDZYDNHAI-UHFFFAOYSA-N
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Description

“N-((2,4-dimethylthiazol-5-yl)methyl)methanesulfonamide” is a chemical compound. It is related to the MTT assay, a colorimetric assay for assessing cell metabolic activity . The MTT assay involves the reduction of the tetrazolium dye MTT to its insoluble formazan, which has a purple color .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the synthesis of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride .

Scientific Research Applications

Microbial Metabolism and Environmental Impacts

Methanesulfonic acid, a closely related compound, is a key intermediate in the sulfur cycle, formed from the oxidation of atmospheric dimethyl sulfide. Diverse aerobic bacteria utilize it as a sulfur source for growth, showcasing its role in microbial metabolism and environmental sulfur cycling (Kelly & Murrell, 1999).

Inhibition of Carbonic Anhydrase Isozymes

2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a compound structurally related to methanesulfonamides, has been found to be a potent inhibitor of several mammalian carbonic anhydrase isozymes. This property makes it a candidate for conditions requiring selective inhibition of these isozymes, further indicating the biological and therapeutic potential of methanesulfonamide derivatives (Temperini et al., 2008).

Antibacterial Activity

Methanesulfonicacid hydrazide derivatives have been synthesized and shown to exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential of methanesulfonamide derivatives in developing new antibacterial agents (Özdemir et al., 2009).

Atmospheric Chemistry

The oxidation of dimethyl sulfide, a process related to methanesulfonamide chemistry, plays a role in atmospheric aerosol formation, potentially influencing cloud formation and climate. The complexity of this oxidation process, involving various sulfur-containing radicals, underscores the environmental significance of methanesulfonamide and related compounds (Mardyukov & Schreiner, 2018).

Electrosynthesis in Organic Solvents

The electropolymerization of N-methylaniline, which shares structural motifs with methanesulfonamides, has been studied in organic solvents. This research contributes to the understanding of polymer formation mechanisms and the development of new materials (Wei et al., 2005).

properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S2/c1-5-7(12-6(2)9-5)4-8-13(3,10)11/h8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALHLBDZYDNHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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